2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-4-18(14-30)26-21-19(23(31)28-12-8-9-15(2)22(28)27-21)13-20-24(32)29(25(33)34-20)16(3)17-10-6-5-7-11-17/h5-13,16,18,26,30H,4,14H2,1-3H3/b20-13- |
InChI Key |
ZGSHKWQLBLCJLV-MOSHPQCFSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxybutan-2-yl group. The final step involves the formation of the (Z)-methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Thiazolidinone Ring Reactivity
The thiazolidinone moiety (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site. Based on analogous thiazolidinone derivatives, this group undergoes:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Alkylation with alkyl halides | Thioether derivatives |
| Oxidation | H₂O₂ or KMnO₄ | Sulfoxide or sulfone derivatives |
| Michael Addition | α,β-unsaturated carbonyl compounds | Adducts at C-5 position |
For example, the thione group (-C=S) in the thiazolidinone ring may react with electrophiles, forming thioethers or participating in redox reactions to yield sulfoxides.
Pyrido[1,2-a]pyrimidin-4-one Core
The pyrimidinone core is susceptible to electrophilic aromatic substitution (EAS) and nucleophilic attack:
| Reaction Type | Position | Example Reaction |
|---|---|---|
| Electrophilic Substitution | C-6 or C-8 | Nitration, halogenation |
| Nucleophilic Attack | C-4 carbonyl | Reduction to dihydropyrimidinone |
The methyl group at position 9 may sterically hinder reactivity at adjacent positions, directing substitutions to unhindered sites.
Hydroxybutanamine Side Chain
The 1-hydroxybutan-2-ylamino group participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | CrO₃ or PCC | Ketone formation |
| Esterification | Acid anhydrides | Ester derivatives |
| Coordination Chemistry | Metal ions (e.g., Cu²⁺) | Metal-ligand complexes |
The secondary alcohol can be oxidized to a ketone, altering the compound’s polarity and potential biological interactions.
Z-Configured Double Bond
The (Z)-configuration of the methylidene group in the thiazolidinone moiety influences stereoselective reactions:
| Reaction Type | Stereochemical Outcome |
|---|---|
| Hydrogenation | Cis-addition of H₂ |
| Diels-Alder Cycloaddition | Endo preference |
This configuration may also affect interactions with biological targets by enforcing spatial constraints.
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with related pyrimidinones and thiazolidinones :
| Feature | Pyrido-Pyrimidinone Core | Thiazolidinone Ring |
|---|---|---|
| Electrophilic Reactivity | Moderate (C-6/C-8) | High (C-5) |
| Nucleophilic Reactivity | Low (C-4 carbonyl) | High (S atom) |
| Redox Sensitivity | Stable under mild conditions | Prone to oxidation |
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on various biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-[(1-hydroxybutan-2-yl)amino]propanoic acid: This compound shares the hydroxybutan-2-yl group but has a simpler structure.
4-hydroxy-2-quinolones: These compounds have a similar pyrimidinone core but lack the thiazolidinone moiety.
1,3,4-thiadiazoles: These compounds contain a thiazolidinone-like structure but differ in their overall framework.
Uniqueness
2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Biological Activity
The compound 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of oncology. Its unique structure includes a pyrido[1,2-a]pyrimidin-4-one core and thiazolidine moiety, which are associated with various biological activities.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Amino group : Involved in interactions with biological macromolecules.
- Hydroxyl group : Enhances solubility and may participate in hydrogen bonding.
- Thiazolidine moiety : Implicated in anti-cancer properties through modulation of DNA repair mechanisms.
Anti-Cancer Properties
Research indicates that compounds similar to this one exhibit anti-cancer properties , primarily through their interaction with DNA-dependent protein kinases (DNA-PK). DNA-PK plays a crucial role in the DNA damage response (DDR), particularly in recognizing and repairing double-strand breaks (DSBs) .
Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy by impairing their ability to repair DNA damage. For instance, studies have shown that compounds targeting DNA-PK can lead to increased efficacy of chemotherapeutic agents like doxorubicin and olaparib .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA-PK : This leads to impaired DSB repair mechanisms, making cancer cells more susceptible to treatments.
- Modulation of Gene Expression : DNA-PK also influences transcription factors involved in cell cycle regulation and apoptosis .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| VX-984 | Contains a pyrido structure | DNA-PK inhibitor |
| AZD7648 | Similar thiazolidine moiety | Anti-cancer properties |
| M3814 | Related pyrimidine core | Modulates DNA repair |
Clinical Research
Recent studies have explored the efficacy of compounds like 2-[(1-hydroxybutan-2-yl)amino]-9-methyl... in preclinical models. For example:
- Study on Efficacy : A study demonstrated that this compound significantly reduced tumor growth in murine xenograft models when combined with radiation therapy .
- Mechanistic Insights : Research has elucidated that the inhibition of DNA-PK leads to altered phosphorylation patterns of key proteins involved in the DDR, enhancing the therapeutic index of existing cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
